5-(3-Chlorophenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(3-Chlorophenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a triazole ring, a naphthyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-chlorobenzaldehyde with 1-naphthylamine to form an imine intermediate. This intermediate then undergoes cyclization with thiosemicarbazide under acidic conditions to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Chlorophenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)-3-(1-naphthyl)urea
- N-(3-chlorophenyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide
Uniqueness
5-(3-Chlorophenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring, a naphthyl group, and a chlorophenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds. For instance, the presence of the triazole ring may enhance its stability and reactivity compared to other similar compounds.
Properties
CAS No. |
478254-68-1 |
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Molecular Formula |
C19H13ClN4S |
Molecular Weight |
364.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-[(E)-naphthalen-1-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H13ClN4S/c20-16-9-4-7-14(11-16)18-22-23-19(25)24(18)21-12-15-8-3-6-13-5-1-2-10-17(13)15/h1-12H,(H,23,25)/b21-12+ |
InChI Key |
YAOSGBWKKVWMDE-CIAFOILYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/N3C(=NNC3=S)C4=CC(=CC=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NN3C(=NNC3=S)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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